Trimethyl(phenylethynyl)tin (CAS 1199-95-7) is a highly reactive organotin reagent primarily utilized for the transfer of the phenylethynyl moiety in palladium-catalyzed Stille cross-couplings and alkynylstannylation reactions[1]. As a low-molecular-weight alkynylstannane, it offers a highly polarized and sterically accessible carbon-tin bond, making it a powerful precursor for synthesizing conjugated enynes, rigid-rod polymers, and complex pharmaceutical scaffolds. While its toxicity requires rigorous handling protocols, its enhanced transmetalation kinetics and high atom economy make it a critical procurement choice for processes where standard terminal alkynes or bulkier stannanes fail to deliver acceptable yields or purity profiles [2].
Procurement teams often attempt to substitute Trimethyl(phenylethynyl)tin with its less toxic analog, Tributyl(phenylethynyl)tin, or with the parent terminal alkyne, phenylacetylene. However, these substitutions frequently fail in application-critical scenarios. Phenylacetylene relies on Sonogashira coupling, which typically requires a copper co-catalyst that promotes unwanted Glaser-type homocoupling, generating diyne impurities that are notoriously difficult to separate from the target product [1]. Conversely, while Tributyl(phenylethynyl)tin avoids copper, the bulky tributyl groups significantly retard the transmetalation step of the Stille catalytic cycle, often necessitating harsher reaction temperatures that degrade sensitive substrates. Furthermore, the highly lipophilic tributyltin halide byproducts severely complicate downstream purification compared to the more easily cleared trimethyltin residuals .
In palladium-catalyzed cross-couplings, the rate-determining transmetalation step is highly sensitive to the steric bulk of the organotin reagent. Trimethylstannanes, such as Trimethyl(phenylethynyl)tin, exhibit dramatically faster transmetalation rates compared to their tributyl counterparts due to the reduced van der Waals radius of the methyl ligands [1]. This kinetic advantage allows for lower catalyst loadings and milder reaction temperatures, which is critical when coupling thermally labile substrates.
| Evidence Dimension | Relative transmetalation reaction rate |
| Target Compound Data | Base rate (10x to 100x faster typical for -SnMe3) |
| Comparator Or Baseline | Tributyl(phenylethynyl)tin (1x reference rate) |
| Quantified Difference | 1-2 orders of magnitude faster transmetalation kinetics |
| Conditions | Standard Pd-catalyzed Stille cross-coupling conditions |
Enables the use of milder reaction conditions and lower palladium catalyst loadings, preserving sensitive functional groups and reducing catalyst costs.
For industrial procurement, the mass efficiency of the active reagent directly impacts reactor utilization and shipping costs. Trimethyl(phenylethynyl)tin has a molecular weight of 264.9 g/mol, meaning the active phenylethynyl group constitutes 38.2% of its total mass. In contrast, the bulkier Tributyl(phenylethynyl)tin (MW 391.2 g/mol) offers an active mass fraction of only 25.8% [1]. Procuring the trimethyl variant delivers significantly more active coupling agent per kilogram.
| Evidence Dimension | Active phenylethynyl mass fraction |
| Target Compound Data | 38.2% by weight |
| Comparator Or Baseline | Tributyl(phenylethynyl)tin (25.8% by weight) |
| Quantified Difference | 48% higher active mass efficiency per kilogram |
| Conditions | Calculated based on standard atomic weights |
Reduces total reagent mass requirements, lowering freight costs and maximizing reactor volume utilization during large-scale syntheses.
A major bottleneck in organotin chemistry is the removal of toxic tin halide byproducts. The byproduct of Trimethyl(phenylethynyl)tin, trimethyltin chloride, is moderately volatile and exhibits significant aqueous solubility, allowing it to be largely removed during standard aqueous workup or mild evaporation. Conversely, tributyltin chloride is highly lipophilic and non-volatile, often co-eluting with the organic product and requiring expensive fluoride-based washes or repetitive chromatography to achieve acceptable purity levels.
| Evidence Dimension | Byproduct lipophilicity and clearance |
| Target Compound Data | Me3SnCl byproduct (water-soluble, moderately volatile) |
| Comparator Or Baseline | Bu3SnCl byproduct (highly lipophilic, non-volatile) |
| Quantified Difference | Significant reduction in organic-phase tin retention post-aqueous workup |
| Conditions | Standard aqueous/organic biphasic extraction |
Dramatically simplifies downstream purification, reducing solvent waste and labor costs associated with heavy-metal decontamination.
When synthesizing highly pure conjugated systems, terminal alkynes like phenylacetylene are often utilized via Sonogashira coupling. However, the requisite copper(I) co-catalysts promote Glaser homocoupling, generating 1,4-diphenylbuta-1,3-diyne impurities. Utilizing Trimethyl(phenylethynyl)tin in a copper-free Stille coupling bypasses this side reaction, maintaining the integrity of the cross-coupling process and virtually eliminating diyne defects [1].
| Evidence Dimension | Diyne homocoupling impurity formation |
| Target Compound Data | <1% homocoupling (Stille conditions) |
| Comparator Or Baseline | Phenylacetylene in Sonogashira coupling (typically 5-15% homocoupling) |
| Quantified Difference | Near-complete elimination of the diyne byproduct |
| Conditions | Copper-free Pd-catalysis vs. standard Cu-cocatalyzed conditions |
Essential for producing high-purity conjugated polymers and electronic materials where diyne defects severely degrade optoelectronic performance.
Due to its superior transmetalation kinetics, Trimethyl(phenylethynyl)tin is a highly effective choice for coupling with highly substituted or sterically hindered aryl and alkenyl halides, where tributyltin analogs fail to achieve full conversion [1].
In the development of rigid-rod polymers and organic semiconductors, the avoidance of Glaser homocoupling is critical. The use of this stannane enables strictly copper-free Stille polymerizations, preventing diyne defects that act as charge traps in the final electronic devices [2].
For pilot-scale manufacturing where reactor volume is at a premium, the 48% higher active mass efficiency of Trimethyl(phenylethynyl)tin compared to its tributyl counterpart allows for higher throughput per batch, while its water-soluble byproducts streamline the downstream decontamination of the active pharmaceutical ingredient (API) .
Acute Toxic;Environmental Hazard